Section 1: The Dihydroquinolin-4(1H)-one Scaffold in Drug Discovery
Section 1: The Dihydroquinolin-4(1H)-one Scaffold in Drug Discovery
An In-Depth Technical Guide to the Physicochemical and Basic Properties of 6-Bromo-2,3-dihydroquinolin-4(1H)-one HCl
Foreword
The 2,3-dihydroquinolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, bicyclic framework provides a versatile template for the development of novel therapeutic agents targeting a range of diseases, from cancer to neurological disorders.[3][4] This guide focuses on a key derivative, 6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride, a building block of significant interest to researchers in drug development. The strategic placement of the bromine atom offers a reactive handle for extensive chemical modification, while the inherent properties of the quinolinone core dictate its behavior in chemical and biological systems.
As a Senior Application Scientist, my objective is to move beyond a simple data sheet. This document provides a comprehensive analysis of the core physicochemical properties of 6-Bromo-2,3-dihydroquinolin-4(1H)-one HCl, with a specific focus on a nuanced understanding of its basicity. We will explore the electronic factors that govern its reactivity, outline protocols for its characterization and safe handling, and discuss its utility as a synthetic intermediate. This guide is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this important molecule.
The dihydroquinolin-4(1H)-one nucleus is a benzo-fused γ-lactam that serves as a central scaffold in organic synthesis and medicinal chemistry.[1] Its derivatives have been investigated for a multitude of pharmacological activities, including anticancer and antimicrobial properties.[3][5] The value of this scaffold lies in its synthetic tractability and the ability to introduce diverse functionalities at multiple positions, thereby modulating its biological and physicochemical profiles.
6-Bromo-2,3-dihydroquinolin-4(1H)-one, particularly in its hydrochloride salt form for improved handling and solubility, is an exemplary intermediate. The bromine atom at the 6-position is not merely a substituent; it is a versatile functional handle for late-stage diversification, primarily through palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of drug candidates.
Section 2: Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of 6-Bromo-2,3-dihydroquinolin-4(1H)-one are summarized below.
| Property | Data | Source(s) |
| IUPAC Name | 6-bromo-2,3-dihydro-1H-quinolin-4-one | [6] |
| Synonyms | 6-bromo-1,2,3,4-tetrahydroquinolin-4-one | [6] |
| CAS Number | 76228-06-3 | |
| Molecular Formula | C₉H₈BrNO | [6] |
| Molecular Weight | 226.07 g/mol | [7] |
| Monoisotopic Mass | 224.97893 Da | [6] |
| Appearance | Solid | [8] |
| Storage | Keep in dark place, inert atmosphere, room temperature |
Solubility Profile: While quantitative solubility data is not extensively published, empirical evidence suggests that the hydrochloride salt form exhibits enhanced solubility in polar solvents, including water and lower alcohols (methanol, ethanol), compared to the free base. The free base is expected to be soluble in polar aprotic solvents like DMSO and DMF, and chlorinated solvents like dichloromethane.
Section 3: A Detailed Analysis of Basicity
The term "basic properties" for 6-Bromo-2,3-dihydroquinolin-4(1H)-one HCl requires careful consideration. The compound is the hydrochloride salt of a very weak base. The primary site of protonation is the nitrogen atom at the 1-position. However, its ability to accept a proton is severely diminished by powerful electronic effects.
Key Factors Attenuating Basicity:
-
Amide Resonance: The most significant factor is that the nitrogen atom is part of a lactam (a cyclic amide). The lone pair of electrons on the nitrogen is delocalized by resonance into the adjacent carbonyl group at C4. This delocalization makes the lone pair significantly less available to accept a proton, drastically reducing the basicity of the nitrogen.
-
Inductive Effect of the Bromine Substituent: The bromine atom at the 6-position is an electronegative halogen. It exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect pulls electron density away from the entire molecule, including the nitrogen atom, further destabilizing the conjugate acid and thus decreasing the basicity of the nitrogen.
Caption: Electronic factors reducing the basicity of the N-1 atom.
The Role of the HCl Salt and pKa Estimation:
The compound is supplied as an HCl salt, which confirms that the nitrogen can be protonated, but only by a strong acid. In solution, an equilibrium exists:
6-Bromo-2,3-dihydroquinolin-4(1H)-one (Free Base) + H⁺ ⇌ [6-Bromo-2,3-dihydroquinolin-4(1H)-one-H]⁺ (Conjugate Acid)
The strength of a base is quantified by the pKa of its conjugate acid. For typical amides, the pKa of the N-protonated conjugate acid is very low, often in the range of 0 to -1.[9] Given the additional electron-withdrawing effect of the bromine atom, it is reasonable to predict that the pKa of protonated 6-Bromo-2,3-dihydroquinolin-4(1H)-one is at the low end of this range, or possibly even lower. This low pKa signifies a strongly acidic conjugate acid, which conversely means the free base is exceptionally weak.
Practical Implication: For experimental work, this means that an aqueous solution of the HCl salt will be acidic. To generate the free base for a reaction, a stoichiometric amount of a mild inorganic base (e.g., NaHCO₃, Na₂CO₃) is typically sufficient to neutralize the HCl and deprotonate the quinolinone.
Section 4: Spectroscopic and Analytical Characterization
Confirming the identity and purity of 6-Bromo-2,3-dihydroquinolin-4(1H)-one HCl is critical. While specific spectra for this exact compound are not always publicly available, a representative analytical profile can be constructed based on its structure and data from analogous compounds.[1][10]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the brominated ring (expect complex splitting patterns between ~7.0-8.0 ppm). Two aliphatic methylene groups (-CH₂CH₂-) appearing as triplets between ~2.5-3.5 ppm. A broad singlet for the N-H proton (may be downfield, >8.0 ppm, depending on solvent and concentration). For the HCl salt, the N-H proton signal may be broader and further downfield. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around 190-195 ppm. Aromatic carbons in the ~115-145 ppm range, with the carbon attached to bromine showing a characteristic shift. Two aliphatic carbons (~25-40 ppm). |
| IR Spectroscopy | Strong C=O (amide I band) stretch around 1650-1680 cm⁻¹. N-H stretch as a sharp peak around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretches in their characteristic regions. |
| Mass Spec. (HRMS) | The molecular ion peak [M+H]⁺ should be observed, showing the characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units). This provides unambiguous confirmation of the elemental composition. |
Experimental Protocol: Analytical Workflow
A robust workflow is essential for reproducible characterization.
Step 1: Sample Preparation
-
NMR: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[10] DMSO-d₆ is often preferred for its ability to dissolve both the salt and free-base forms and for clearly resolving N-H protons.
-
MS: Prepare a dilute solution (e.g., 1 mg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile.[10]
-
IR: Analyze as a solid using an ATR accessory or prepare a KBr pellet.
Step 2: Data Acquisition
-
Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a spectrometer of at least 400 MHz.
-
Obtain a high-resolution mass spectrum (HRMS) using an ESI or APCI source to confirm the elemental formula.[10]
-
Record the IR spectrum over the 4000-400 cm⁻¹ range.[10]
Step 3: Data Analysis
-
Integrate and assign all peaks in the NMR spectra.
-
Confirm the measured m/z value from HRMS matches the theoretical value for C₉H₉BrNO⁺.
-
Assign key functional group stretches in the IR spectrum.
Caption: A standard workflow for structural elucidation.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory.
Hazard Identification:
-
GHS Hazard Statements: Based on aggregated data, this compound class is associated with the following hazards: Causes skin irritation, Causes serious eye irritation, and may cause respiratory irritation.[7] It may also be harmful if swallowed.
-
Signal Word: Warning.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11][12]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[11][13]
Storage and Stability:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]
-
Protection: The compound should be protected from light and stored under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term stability.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Section 6: Synthetic Utility and Key Reactions
The true value of 6-Bromo-2,3-dihydroquinolin-4(1H)-one HCl lies in its role as a versatile synthetic intermediate. The molecule offers two primary, orthogonal sites for chemical modification: the N-1 position and the C-6 bromine.
-
Reactions at the N-1 Position (N-H Functionalization): While the nitrogen is not basic, the N-H proton is weakly acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion can then be functionalized via N-alkylation or N-acylation to introduce a wide variety of substituents.[14][15] This is a common strategy for modulating the molecule's properties.
-
Reactions at the C-6 Position (C-Br Functionalization): The aryl bromide at the C-6 position is an ideal handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a vast chemical space. Key examples include:
-
Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
This dual reactivity makes the scaffold highly valuable for building molecular libraries for high-throughput screening.
Caption: Orthogonal reaction sites for synthetic diversification.
Conclusion
6-Bromo-2,3-dihydroquinolin-4(1H)-one HCl is a compound whose properties are defined by a productive tension between its constituent parts. It is the salt of an exceptionally weak base, a consequence of the powerful electron-withdrawing nature of the lactam carbonyl group, further attenuated by the inductive pull of the bromine substituent. While its basicity is minimal, its utility as a synthetic building block is substantial. The presence of two distinct and orthogonally reactive sites—the N-H bond and the C-Br bond—provides chemists with a reliable and versatile platform for constructing complex molecules. For professionals in drug discovery, a thorough understanding of these fundamental electronic properties is not merely academic; it is the key to unlocking the full synthetic potential of this valuable scaffold.
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